![molecular formula C17H15NO2 B12877945 [5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol CAS No. 113841-30-8](/img/structure/B12877945.png)
[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol is a complex organic compound that features a biphenyl group attached to an isoxazole ring, which is further substituted with a methyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol typically involves the formation of the isoxazole ring followed by the introduction of the biphenyl and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile with an alkyne in the presence of a catalyst can form the isoxazole ring, which can then be further functionalized to introduce the biphenyl and methanol groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of (5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of methanol.
Uniqueness
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the biphenyl and isoxazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
特性
CAS番号 |
113841-30-8 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
[3-methyl-5-(4-phenylphenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C17H15NO2/c1-12-16(11-19)17(20-18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3 |
InChIキー |
PCZYZQABIHURFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1CO)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


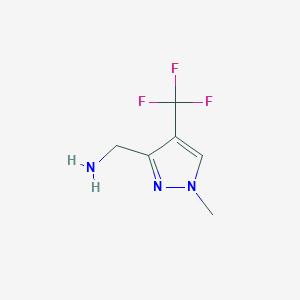
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)


![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)

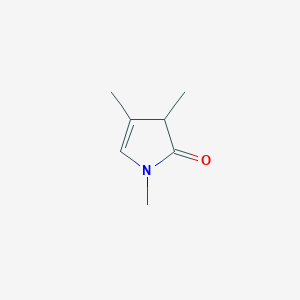
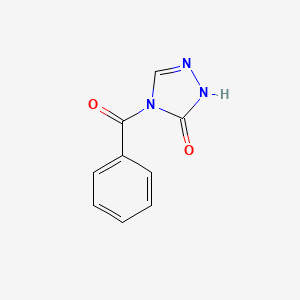
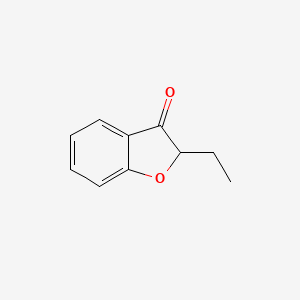
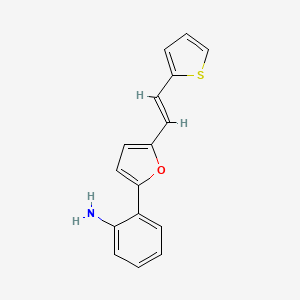
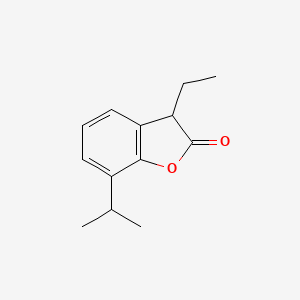
![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
